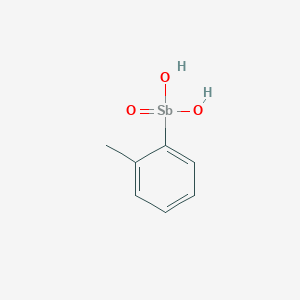
(2-Methylphenyl)stibonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methylphenyl)stibonic acid is an organoantimony compound characterized by the presence of a stibonic acid group attached to a 2-methylphenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylphenyl)stibonic acid typically involves the reaction of antimony trichloride with 2-methylbenzenediazonium chloride in the presence of a concentrated hydrochloric acid solution. This reaction yields the desired stibonic acid as a yellow fine crystal . The reaction conditions are crucial for obtaining a high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure consistent and efficient production.
化学反応の分析
Types of Reactions
(2-Methylphenyl)stibonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the stibonic acid to lower oxidation state compounds.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions, such as temperature and solvent choice, are tailored to the specific type of reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield antimony(V) compounds, while substitution reactions can produce a variety of substituted this compound derivatives.
科学的研究の応用
(2-Methylphenyl)stibonic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
作用機序
The mechanism by which (2-Methylphenyl)stibonic acid exerts its effects involves interactions with molecular targets and pathways. For instance, its bioactivity against bacteria may involve disrupting cell wall synthesis or interfering with metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Similar compounds to (2-Methylphenyl)stibonic acid include other stibonic acids such as:
- Phenylstibonic acid
- p-Tolylstibonic acid
- 4-Azobenzenephenylstibonic acid
Uniqueness
This compound is unique due to the presence of the 2-methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other stibonic acids and can lead to different applications and properties.
特性
CAS番号 |
20971-61-3 |
|---|---|
分子式 |
C7H9O3Sb |
分子量 |
262.90 g/mol |
IUPAC名 |
(2-methylphenyl)stibonic acid |
InChI |
InChI=1S/C7H7.2H2O.O.Sb/c1-7-5-3-2-4-6-7;;;;/h2-5H,1H3;2*1H2;;/q;;;;+2/p-2 |
InChIキー |
YTSRWLCIMHECGK-UHFFFAOYSA-L |
正規SMILES |
CC1=CC=CC=C1[Sb](=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Cyano[(E)-phenyldiazenyl]acetic acid](/img/structure/B14718651.png)


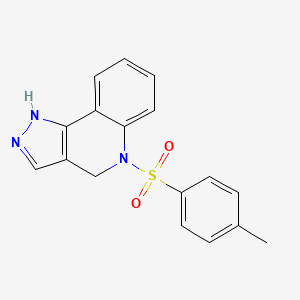
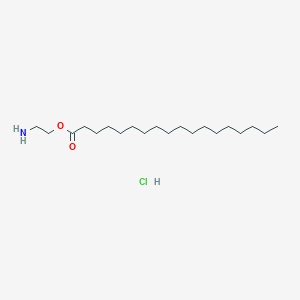


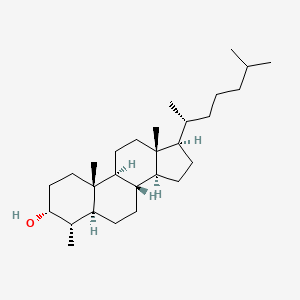

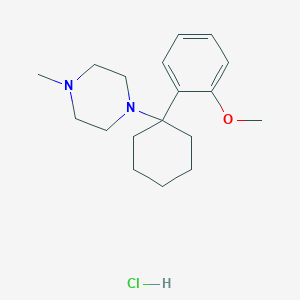
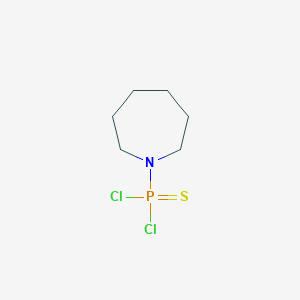
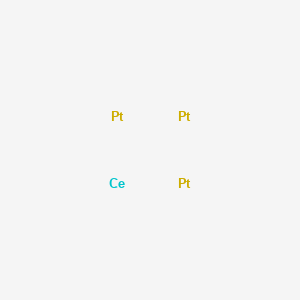
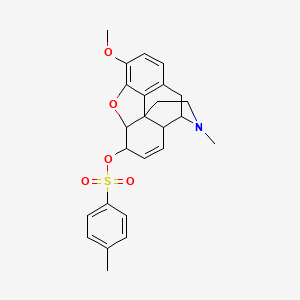
![4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)tetradecahydroindeno[5,4-f]chromen-2(3h)-one](/img/structure/B14718711.png)
